molecular formula C19H18ClN3OS B2718587 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 688337-19-1

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2718587
CAS RN: 688337-19-1
M. Wt: 371.88
InChI Key: FGQWODTVNHFJCI-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.

Scientific Research Applications

Photoredox Chemistry and S-Trifluoromethylation

The compound’s thioamide functionality makes it an excellent candidate for visible-light-promoted S-trifluoromethylation reactions. Researchers have discovered that trifluoromethyl phenyl sulfone , traditionally used as a nucleophilic trifluoromethylating agent, can serve as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. This interaction enables an intramolecular single electron transfer (SET) reaction, leading to the S-trifluoromethylation of thiophenols. Notably, this process occurs without the need for a photoredox catalyst .

Medicinal Chemistry and Drug Development

The compound’s unique structure suggests potential applications in drug discovery. Researchers may explore its interactions with biological targets, such as enzymes or receptors. By modifying the substituents on the imidazole ring and the thioamide group, scientists can fine-tune its pharmacological properties. Preliminary studies indicate that this compound could exhibit promising bioactivity, making it a candidate for further investigation in drug development .

Materials Science: Organic Semiconductors

Given its conjugated system and electron-rich sulfur atom, this compound might find applications in organic electronics. Researchers could explore its use as an organic semiconductor material for field-effect transistors (FETs), organic light-emitting diodes (OLEDs), or solar cells. The design of novel materials based on this scaffold could enhance charge transport properties and improve device performance .

Antifungal Agents

The imidazole moiety in the compound is reminiscent of antifungal drugs. Researchers may investigate its potential as an antifungal agent by assessing its activity against fungal pathogens. Structural modifications could enhance its selectivity and potency, leading to the development of new antifungal therapies .

Photodynamic Therapy (PDT)

The compound’s photochemical properties make it an interesting candidate for PDT. PDT involves the activation of photosensitizers by light to generate reactive oxygen species (ROS), which selectively destroy cancer cells or microbial pathogens. Researchers could explore the compound’s ability to generate ROS upon light exposure and evaluate its efficacy in cancer treatment or antimicrobial applications .

Coordination Chemistry and Metal Complexes

The thioamide group can act as a versatile ligand in coordination chemistry. Researchers may synthesize metal complexes by coordinating the compound with transition metals. These complexes could exhibit interesting properties, such as luminescence, catalysis, or magnetic behavior. Exploring the coordination chemistry of this compound could lead to novel materials with diverse applications .

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-9-14(2)11-16(10-13)22-18(24)12-25-19-21-7-8-23(19)17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQWODTVNHFJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

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